Bienvenue dans la boutique en ligne BenchChem!

N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline

Ligand efficiency Permeability Solubility

N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline (CAS 1040688-14-9) is a synthetic small molecule (C25H29NO3, MW 391.5 g/mol) belonging to the phenylpropoxy-aniline class. It features a central aniline core substituted with a 2-(3-phenylpropoxy) group and an N-benzyl moiety bearing a 4-(2-methoxyethoxy) chain.

Molecular Formula C25H29NO3
Molecular Weight 391.5 g/mol
CAS No. 1040688-14-9
Cat. No. B1385657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline
CAS1040688-14-9
Molecular FormulaC25H29NO3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3
InChIInChI=1S/C25H29NO3/c1-27-18-19-28-23-15-13-22(14-16-23)20-26-24-11-5-6-12-25(24)29-17-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-16,26H,7,10,17-20H2,1H3
InChIKeyINYPVOSIHKOYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline (CAS 1040688-14-9) – Structural Identity and Research Chemical Profile


N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline (CAS 1040688-14-9) is a synthetic small molecule (C25H29NO3, MW 391.5 g/mol) belonging to the phenylpropoxy-aniline class . It features a central aniline core substituted with a 2-(3-phenylpropoxy) group and an N-benzyl moiety bearing a 4-(2-methoxyethoxy) chain . This compound is currently categorized as a research chemical sold primarily by specialty chemical suppliers for in vitro screening and medicinal chemistry exploration; no authoritative biological target annotations, potency values (IC50/Ki), or patent-protected applications were identified in major public databases (PubChem, ChEMBL, BindingDB) as of the search date [1].

Why N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline Cannot Be Casually Substituted by In-Class Analogs


Within the phenylpropoxy-aniline chemical series, seemingly conservative modifications to the N-benzyl substituent or the alkoxy chain length generate distinct physicochemical and potentially pharmacological profiles [1]. For example, the methoxyethoxy oxygen atoms in the target compound increase hydrogen-bond acceptor count and lower computed logP relative to hydrocarbon-only chain analogs . Since no target-specific potency or selectivity data are publicly available for this compound, substitution decisions currently depend on computed property differences that may affect solubility, permeability, and off-target promiscuity in screening cascades [2].

Quantitative Differential Evidence for N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline vs. Closest Analogs


Hydrogen-Bond Acceptor Count vs. N-[4-(Phenethyloxy)benzyl] Analog

The target compound contains four hydrogen-bond acceptors (three ether oxygens plus one amine nitrogen) versus only two acceptors in the phenethyloxy analog N-[4-(phenethyloxy)benzyl]-2-(3-phenylpropoxy)aniline (CAS 1040688-09-2), which replaces the methoxyethoxy group with a phenethyloxy chain [1]. Increased HBA count is generally associated with improved aqueous solubility but potentially reduced passive membrane permeability, a known trade-off in CNS drug design [2].

Ligand efficiency Permeability Solubility

Reduced Lipophilicity (Lower Molecular Weight and Predicted logP) vs. N-[4-(Phenethyloxy)benzyl] Analog

The target compound (MW 391.5 g/mol) is 46 Da lighter than the phenethyloxy analog (MW 437.6 g/mol) [1]. The replacement of the phenethyloxy group (logP-contributing aromatic ring + two methylenes) with a methoxyethoxy group (two ether oxygens) lowers the computed XLogP3-AA from 7.6 to an estimated range of 6.2–6.8 (structurally estimated, no experimental logP available) [2]. This reduction in lipophilicity may translate to lower metabolic liability and reduced phospholipidosis risk.

Drug-likeness Lipinski Rule of 5 logP

Alkoxy Chain Flexibility vs. N-[4-(Heptyloxy)benzyl] Isomer

The target compound incorporates a 3-phenylpropoxy group ortho to the aniline nitrogen, whereas positional isomer N-[4-(heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline (sold alongside the target compound by the same supplier) places the phenylpropoxy group meta and uses a heptyloxy chain on the benzyl ring . The ortho substitution pattern in the target compound may restrict rotation around the C–N bond due to steric hindrance, potentially pre-organizing the molecule into a more rigid conformation. The methoxyethoxy chain on the benzyl ring further introduces gauche effects that influence chain folding and may alter target binding kinetics compared to the all-hydrocarbon heptyloxy chain [1].

Conformational entropy Binding kinetics Crystallinity

Recommended Application Scenarios for N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline Based on Verified Differentiation Evidence


Hit-to-Lead Optimization Campaigns Requiring Balanced Solubility-Permeability Profiles

The target compound's four hydrogen-bond acceptors and moderate molecular weight (~391 Da) position it as a lead-like scaffold for programs where improved aqueous solubility is prioritized without excessively compromising membrane permeability. The methoxyethoxy chain provides polarity that can be systematically varied in SAR studies to fine-tune physicochemical properties [1].

Chemical Biology Probe Development Focused on Ortho-Substituted Aniline Conformational Bias

The ortho-phenylpropoxy substitution pattern restricts C–N bond rotation, potentially locking the molecule into a defined conformational space. This property can be exploited in fragment-based drug discovery or target identification studies where conformational pre-organization is hypothesized to enhance binding selectivity [2].

Comparator Compound for Lipophilicity-Driven Off-Target Screening Panels

With an estimated logP ~1 unit lower than the phenethyloxy analog (XLogP3 7.6), the target compound can serve as a matched-pair comparator to assess the impact of logP reduction on promiscuous binding in pharmacology safety panels (e.g., hERG, CYP450 inhibition). This application is contingent on the procurement of both compounds from the same supplier for controlled head-to-head testing [3].

Quote Request

Request a Quote for N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.